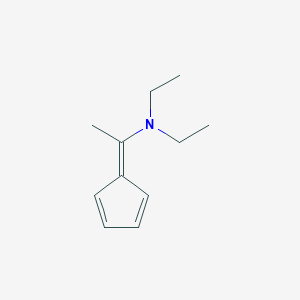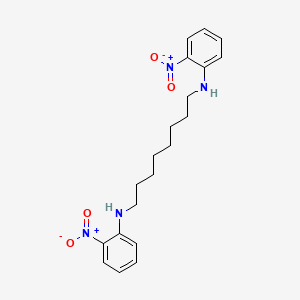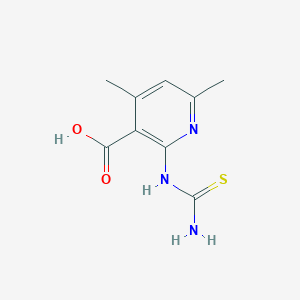![molecular formula C19H33NO3S B14232809 Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- CAS No. 500171-00-6](/img/structure/B14232809.png)
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine. For this specific compound, the synthetic route may involve the following steps:
Preparation of the Amine Intermediate: The amine intermediate, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-, can be synthesized through a series of reactions starting from commercially available precursors.
Sulfonylation Reaction: The amine intermediate is then reacted with benzenesulfonyl chloride under basic conditions (e.g., using a base like triethylamine) to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Benzenesulfonamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of specific enzymes. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with anti-inflammatory properties.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer activity.
Uniqueness
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is unique due to its specific structural features, which may confer distinct biological activities and selectivity towards certain molecular targets. Its long alkyl chain and bulky substituents can influence its binding affinity and specificity .
Propiedades
Número CAS |
500171-00-6 |
|---|---|
Fórmula molecular |
C19H33NO3S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
4-methyl-N-[1-[(2-methylpropan-2-yl)oxy]octan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H33NO3S/c1-6-7-8-9-10-17(15-23-19(3,4)5)20-24(21,22)18-13-11-16(2)12-14-18/h11-14,17,20H,6-10,15H2,1-5H3 |
Clave InChI |
HYRTUGHZDUTSRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
